Enhanced Gram-Positive Activity: Superior Potency Against Enterococcus faecalis Compared to Meropenem and Ertapenem
Imipenem demonstrates superior in vitro activity against Enterococcus faecalis compared to both meropenem and ertapenem. Per CLSI quality control ranges, the acceptable MIC range for imipenem against E. faecalis ATCC 29212 is 0.5–2 μg/mL, whereas meropenem requires 2–8 μg/mL and ertapenem requires 4–16 μg/mL to achieve comparable inhibition [1]. Clinical reference sources consistently note that meropenem is less active against E. faecalis than imipenem [2]. This represents approximately a 4-fold difference in MIC upper bound between imipenem and ertapenem, and a 2- to 4-fold difference versus meropenem, providing a quantifiable basis for preferring imipenem/cilastatin in mixed infections where enterococcal coverage is required.
| Evidence Dimension | Acceptable MIC range against Enterococcus faecalis ATCC 29212 |
|---|---|
| Target Compound Data | 0.5–2 μg/mL |
| Comparator Or Baseline | Meropenem: 2–8 μg/mL; Ertapenem: 4–16 μg/mL |
| Quantified Difference | Imipenem MIC upper bound is 4-fold lower than ertapenem (2 vs. 16 μg/mL) and 4-fold lower than meropenem (2 vs. 8 μg/mL) |
| Conditions | CLSI quality control strain ATCC 29212; broth microdilution |
Why This Matters
This quantifiable potency advantage against E. faecalis provides a specific procurement rationale for imipenem/cilastatin when empiric or targeted coverage of mixed Gram-positive/Gram-negative infections including enterococci is required, whereas ertapenem and meropenem demonstrate reduced activity.
- [1] Clinical and Laboratory Standards Institute (CLSI) quality control ranges for carbapenems against Enterococcus faecalis ATCC 29212. Data reproduced in: TABLE 1, PMC article on carbapenem comparative activity. View Source
- [2] Merck Manual Professional Edition. Carbapenems - Infectious Disease. Updated May 2024. View Source
